

The Discovery, Isolation, and Biological Evaluation of Chamaejasmenin B: A Technical Guide

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Compound of Interest

Compound Name: *Chamaejasmenin B*

Cat. No.: *B1150610*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamaejasmenin B is a biflavonoid first identified and isolated from the roots of *Stellera chamaejasme* L., a plant with a history of use in traditional Chinese medicine.^{[1][2]} This document provides a comprehensive technical overview of the discovery, isolation, and biological activity of **Chamaejasmenin B**, with a focus on its potential as an anti-cancer agent. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Data Presentation

Table 1: In Vitro Cytotoxicity of Chamaejasmenin B (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Chamaejasmenin B** against a panel of human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell Line	Cancer Type	IC50 (μM)	Reference
A549	Non-small cell lung cancer	1.08	[3]
KHOS	Osteosarcoma	Not specified, but highly sensitive	[3]
HepG2	Liver carcinoma	Range: 1.08 - 10.8	[3]
SMMC-7721	Liver carcinoma	Range: 1.08 - 10.8	[3]
MG63	Osteosarcoma	Range: 1.08 - 10.8	[3]
U2OS	Osteosarcoma	Range: 1.08 - 10.8	[3]
HCT-116	Colon cancer	Range: 1.08 - 10.8	[3]
HeLa	Cervical cancer	Range: 1.08 - 10.8	[3]
MIA PaCa-2	Pancreatic cancer	647 (at 48h)	[4]

Table 2: Effect of Chamaejasmenin B on Cell Cycle Distribution

Chamaejasmenin B has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines.

Cell Line	Treatment Concentration	% Cells in G0/G1 Phase (Control)	% Cells in G0/G1 Phase (Treated)	Reference
K562	>0.008% (v/v) extract	Not specified	Increased	[5]
MDA-MB-231	4-16 μM	16.61% (G2/M)	19.86% to 66.55% (G2/M)	[6]

Table 3: Induction of Apoptosis by Chamaejasmenin B

Chamaejasmenin B induces apoptosis in cancer cells, as demonstrated by flow cytometry analysis.

Cell Line	Treatment Concentration	% Apoptotic Cells (Control)	% Apoptotic Cells (Treated)	Reference
NCI-H157	25, 50, 100 μ g/ml extract	5.68%	18.57%, 29.54%, 44.13%	[7]
MDA-MB-231	4-16 μ M	1.64%	13.06% to 78.05%	[6]

Experimental Protocols

Isolation and Purification of Chamaejasmenin B from *Stellera chamaejasme* L.

This protocol describes a general method for the isolation and purification of biflavonoids, including **Chamaejasmenin B**, from the roots of *Stellera chamaejasme* L. [2][8][9][10]

Materials:

- Dried and powdered roots of *Stellera chamaejasme* L.
- Acetone
- Chloroform (CHCl₃)
- Methanol (CH₃OH)
- Water (H₂O)
- Acetonitrile (CH₃CN)
- Silica gel for column chromatography
- RP-18 column for High-Performance Liquid Chromatography (HPLC)

Procedure:

- Extraction:
 - The dried and powdered roots of *Stellera chamaejasme* L. are extracted with acetone at room temperature.
 - The acetone extract is then concentrated under reduced pressure to yield a crude extract.
[8]
- Column Chromatography:
 - The crude extract is subjected to silica gel column chromatography.[8][10][11][12][13]
 - A gradient elution is performed using a chloroform-methanol ($\text{CHCl}_3:\text{CH}_3\text{OH}$) solvent system, starting from a ratio of 100:1 and gradually increasing the polarity to 5:1.[8]
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
- High-Performance Liquid Chromatography (HPLC):
 - Fractions containing biflavonoids, as identified by TLC, are pooled and further purified by reversed-phase HPLC on an RP-18 column.[8]
 - A typical mobile phase for separation is a mixture of water and acetonitrile ($\text{H}_2\text{O}:\text{CH}_3\text{CN}$), for example, in a 7.5:2.5 ratio.[8]
 - The elution of **Chamaejasmenin B** is monitored by a UV detector.
 - The purified **Chamaejasmenin B** is collected, and its structure is confirmed by spectroscopic methods such as NMR and mass spectrometry.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine the cytotoxicity of **Chamaejasmenin B** by measuring cell density based on the measurement of cellular protein content.[3]

Materials:

- 96-well plates
- Cancer cell lines of interest
- Culture medium
- **Chamaejasmenin B** stock solution
- Trichloroacetic acid (TCA)
- Sulforhodamine B (SRB) solution
- Tris-base solution

Procedure:

- Cell Seeding:
 - Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
- Compound Treatment:
 - Treat the cells with various concentrations of **Chamaejasmenin B** and a vehicle control (e.g., DMSO).
 - Incubate for the desired period (e.g., 48 or 72 hours).
- Cell Fixation:
 - Terminate the experiment by adding cold TCA to each well to fix the cells.
- Staining:
 - Wash the plates with water and then stain the cells with SRB solution.
- Solubilization and Measurement:
 - Wash away the unbound dye and solubilize the protein-bound dye with Tris-base solution.

- Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
- Calculate the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with **Chamaejasmenin B** using propidium iodide (PI) staining and flow cytometry.[\[3\]](#)[\[5\]](#)

Materials:

- Cancer cell lines
- **Chamaejasmenin B**
- Phosphate-buffered saline (PBS)
- Ethanol (70%, ice-cold)
- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:

- Cell Treatment and Harvesting:
 - Treat cells with **Chamaejasmenin B** for the desired time.
 - Harvest the cells by trypsinization and wash with PBS.
- Fixation:
 - Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
 - Incubate at -20°C for at least 2 hours.

- Staining:
 - Wash the fixed cells with PBS to remove the ethanol.
 - Resuspend the cells in a staining solution containing RNase A and PI.
 - Incubate in the dark at room temperature.
- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer.
 - The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of apoptotic cells after treatment with **Chamaejasmenin B** using Annexin V-FITC and Propidium Iodide (PI) staining.^{[3][7]}

Materials:

- Cancer cell lines
- **Chamaejasmenin B**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
- Flow cytometer

Procedure:

- Cell Treatment and Harvesting:
 - Treat cells with **Chamaejasmenin B**.
 - Harvest both adherent and floating cells and wash with cold PBS.
- Staining:

- Resuspend the cells in the provided binding buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate in the dark at room temperature.
- Flow Cytometry Analysis:
 - Analyze the stained cells by flow cytometry within one hour.
 - Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[\[14\]](#)
[\[15\]](#)

Western Blot Analysis

This protocol outlines the general steps for detecting the expression levels of proteins involved in apoptosis and cell cycle regulation following treatment with **Chamaejasmenin B**.

Materials:

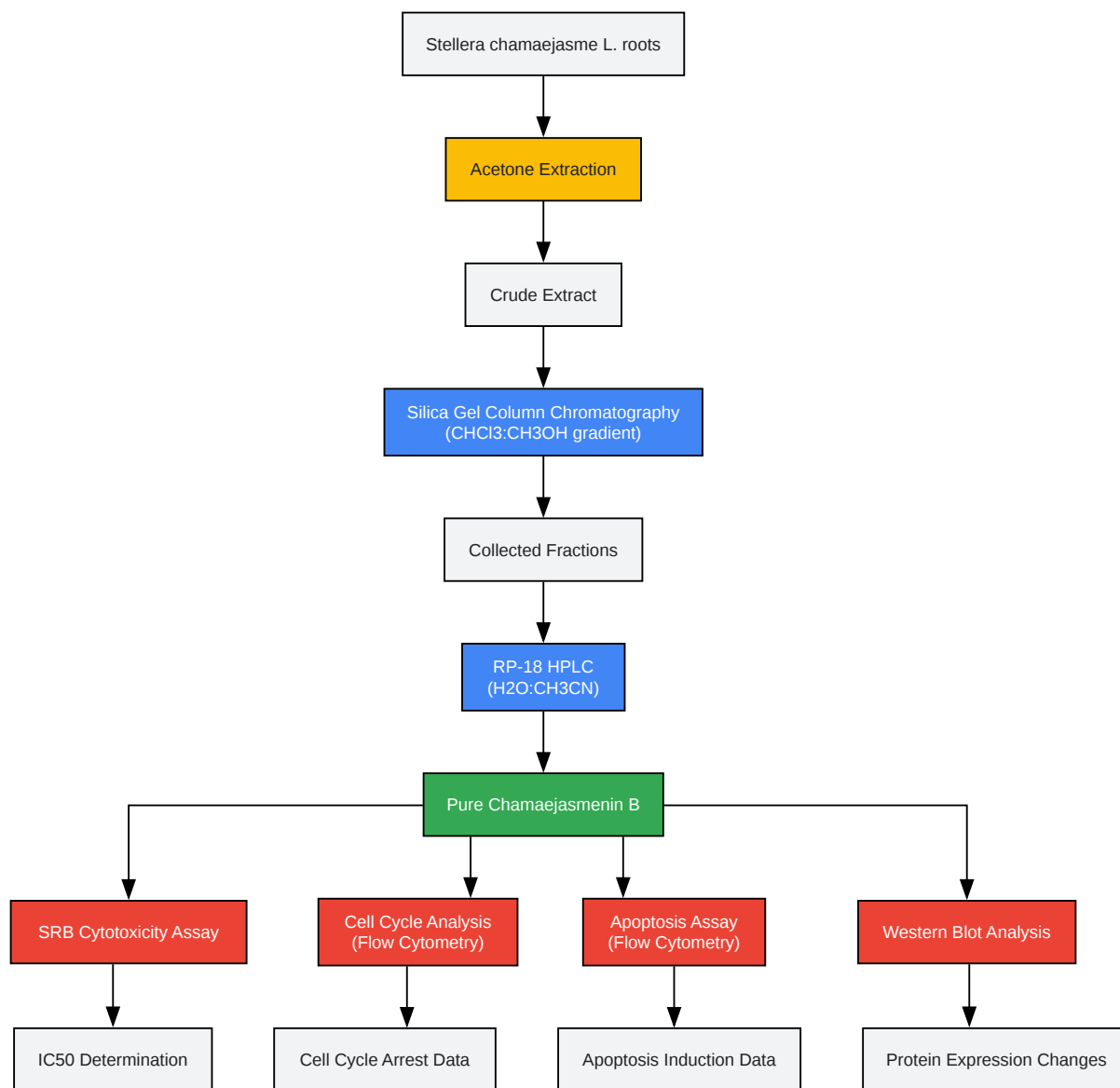
- Treated and untreated cell lysates
- Protein assay reagent (e.g., BCA)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-AKT, p-mTOR, Cyclin D1)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Extraction and Quantification:
 - Lyse the cells and quantify the protein concentration.
- SDS-PAGE and Protein Transfer:
 - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detection:
 - Wash the membrane and add a chemiluminescent substrate.
 - Visualize the protein bands using an imaging system.
 - Analyze the band intensities to determine the relative protein expression levels.

Mandatory Visualization

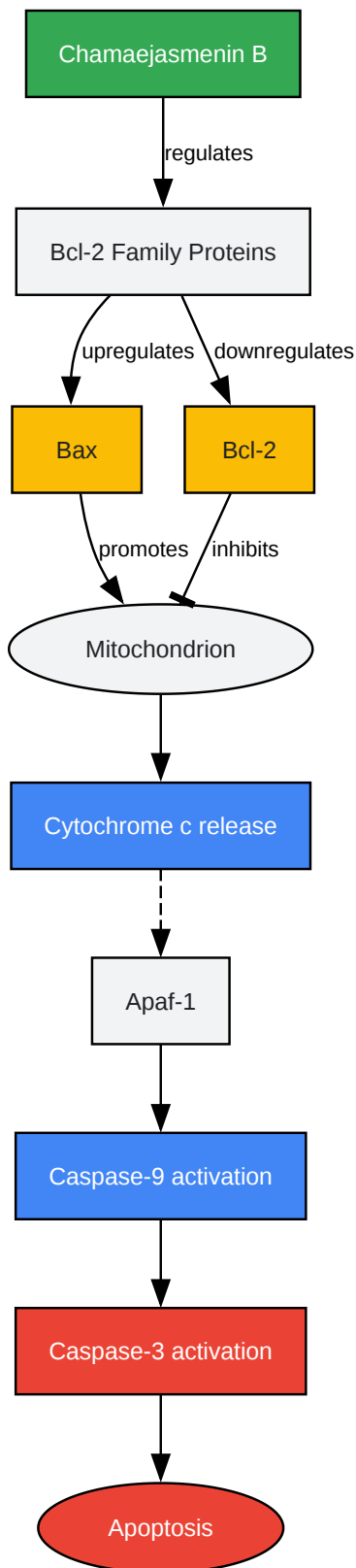
Experimental Workflow for the Isolation and Bio-evaluation of Chamaejasmenin B



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Caption: Workflow for isolating and evaluating **Chamaejasmenin B**.

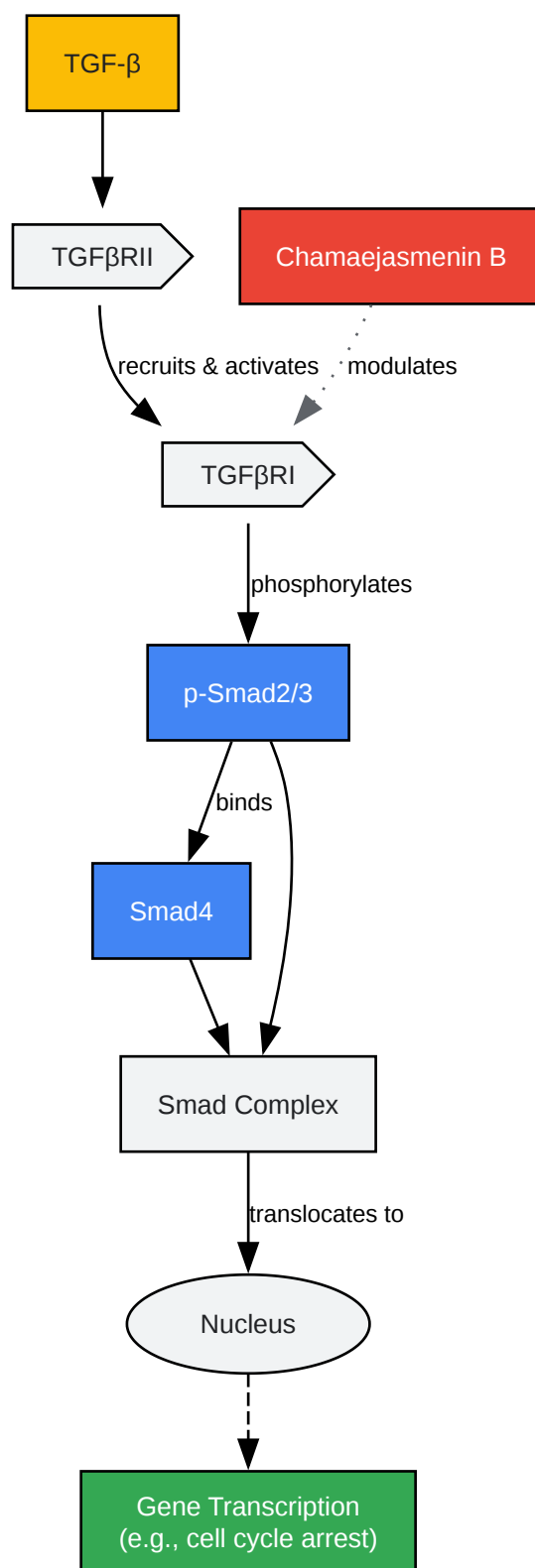
Chamaejasmenin B-Induced Intrinsic Apoptosis Pathway



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Caption: Intrinsic apoptosis pathway induced by **Chamaejasmenin B**.

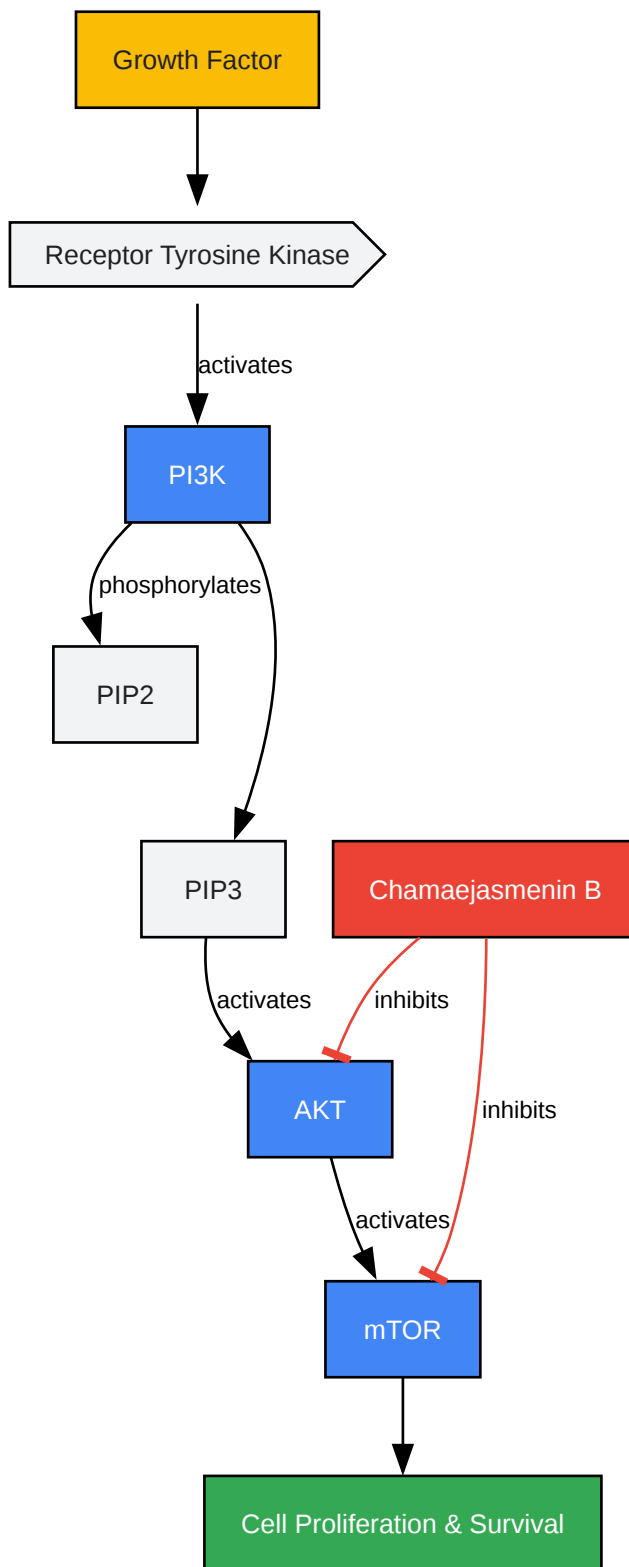
TGF-beta Signaling Pathway and its Modulation by Chamaejasmenin B



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Caption: TGF-beta signaling pathway and potential modulation.

PI3K/AKT/mTOR Signaling Pathway Inhibition by Chamaejasmenin B



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Caption: PI3K/AKT/mTOR pathway inhibited by **Chamaejasmenin B**.

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